rac-trans-Sertraline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Impurity Profiling of Sertraline:

rac-trans-Sertraline is primarily used in the scientific research context for impurity profiling of Sertraline. Sertraline is a selective serotonin reuptake inhibitor (SSRI) medication commonly prescribed for depression, anxiety disorders, and obsessive-compulsive disorder (OCD) []. During the commercial production of Sertraline and its related formulations, regulatory bodies like the FDA and pharmacopoeias set specific limits and thresholds for potential impurities [].

rac-trans-Sertraline represents one such impurity, meaning it is an unintended substance present in small amounts within the final Sertraline product. By utilizing analytical techniques like chromatography and spectroscopy, researchers can detect and quantify rac-trans-Sertraline along with other impurities []. This impurity profiling ensures the quality and purity of the manufactured Sertraline, adhering to established safety and efficacy standards [].

Research on the Pharmacological Effects of rac-trans-Sertraline:

While limited, some scientific research explores the pharmacological effects of rac-trans-Sertraline itself. Studies suggest that rac-trans-Sertraline might possess weak inhibitory activity on the serotonin transporter, similar to Sertraline []. However, its potency is significantly lower compared to the primary active ingredient, Sertraline [].

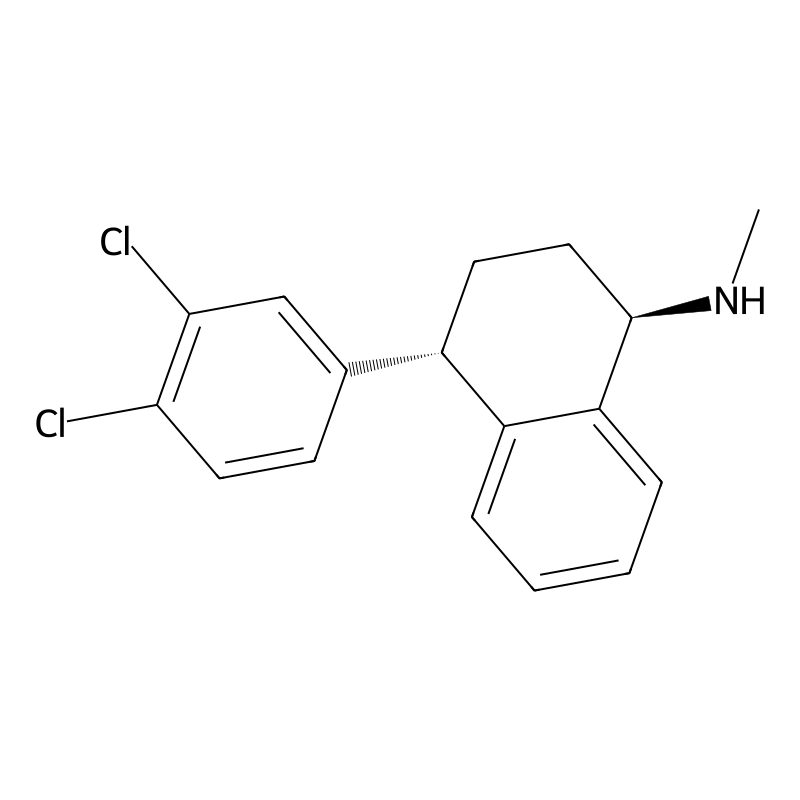

rac-trans-Sertraline, with the chemical formula C17H17Cl2N, is a racemic mixture of the trans isomer of sertraline. The compound features two chlorine atoms and a nitrogen atom, contributing to its pharmacological properties. It operates as a selective serotonin reuptake inhibitor, similar to its parent compound, sertraline, which was approved by the United States Food and Drug Administration in 1991 for clinical use .

Sertraline's mechanism of action is linked to its influence on serotonin, a neurotransmitter in the brain. SSRIs, including sertraline, are thought to work by blocking the reuptake of serotonin by presynaptic neurons, leading to increased levels of serotonin in the synaptic cleft []. This enhanced serotonergic activity is believed to contribute to the therapeutic effects of sertraline in treating depression and anxiety disorders [].

As with any medication, sertraline can cause side effects. Consult a medical professional for information on potential side effects specific to your health condition [].

Please Note:

- This information is for educational purposes only and should not be interpreted as medical advice.

- If you have questions or concerns about sertraline, it is important to consult with a licensed physician or pharmacist.

rac-trans-Sertraline exhibits biological activity primarily through its mechanism as a selective serotonin reuptake inhibitor. This action increases serotonin levels in the brain, which can alleviate symptoms of depression and anxiety. Notably, it also shows some activity in blocking the uptake of dopamine and norepinephrine, contributing to its antidepressant effects .

Several methods exist for synthesizing rac-trans-Sertraline:

- Reduction of Imines: A common approach involves reducing imines formed from ketones.

- Chemoenzymatic Synthesis: Recent studies have explored chemoenzymatic pathways that utilize racemic ketone precursors, offering alternative routes to produce sertraline derivatives .

- Resolution Techniques: Techniques involving D-mandelic acid have been employed to resolve racemic mixtures into their respective enantiomers.

The primary application of rac-trans-Sertraline is in the treatment of major depressive disorder and various anxiety disorders. Its effectiveness has led to widespread prescription, with millions of patients relying on it for managing their conditions . Additionally, ongoing research is exploring its potential applications in treating other psychiatric disorders.

Interaction studies have indicated that rac-trans-Sertraline may interact with various neurotransmitter systems beyond serotonin, including dopamine and norepinephrine pathways. This broad spectrum of activity suggests potential for combined therapies or enhanced efficacy in specific patient populations . Furthermore, environmental studies have raised concerns regarding the presence of sertraline compounds in marine ecosystems, highlighting the importance of understanding their environmental impact .

Several compounds share structural or functional similarities with rac-trans-Sertraline. Below are some notable examples:

| Compound Name | Structural Features | Primary Use |

|---|---|---|

| Sertraline | Selective serotonin reuptake inhibitor | Antidepressant |

| Fluoxetine | Selective serotonin reuptake inhibitor | Antidepressant |

| Paroxetine | Selective serotonin reuptake inhibitor | Antidepressant |

| Citalopram | Selective serotonin reuptake inhibitor | Antidepressant |

Uniqueness

What sets rac-trans-Sertraline apart from these similar compounds is its specific stereochemistry and dual action on neurotransmitters. While many antidepressants primarily target serotonin reuptake, rac-trans-Sertraline's influence on dopamine and norepinephrine may provide a broader therapeutic effect.

Enantiomer-Specific Binding Affinity and Selectivity

The stereochemical configuration of rac-trans-sertraline significantly influences its binding characteristics at various neurotransmitter transporters and receptors [7] [14]. Research demonstrates that the trans-isomers exhibit markedly different binding profiles compared to their cis-counterparts, with the (+)-trans-(1R,4S)-enantiomer displaying potent inhibitory activity against serotonin, dopamine, and norepinephrine transporters [13]. In contrast, the (-)-trans-(1S,4R)-enantiomer demonstrates enhanced selectivity for norepinephrine transporter inhibition [13] [7].

Crystallographic studies utilizing bacterial homologs have revealed that sertraline enantiomers bind to a halogen-binding pocket formed by specific amino acid residues, including leucine 25, glycine 26, leucine 29, arginine 30, tyrosine 108, isoleucine 111, and phenylalanine 253 [14]. The trans-configuration results in altered spatial orientation of the dichlorophenyl ring system, affecting the interaction with this critical binding site and consequently modifying the compound's receptor selectivity profile [14] [3].

Table 1: Stereoisomer-Specific Binding Characteristics of Sertraline

| Stereoisomer | Configuration | Serotonin Transporter Activity | Norepinephrine Selectivity | Dopamine Transporter Activity |

|---|---|---|---|---|

| (1S,4S)-cis | (+)-cis | Potent | Low | Moderate |

| (1R,4R)-cis | (-)-cis | Weak | Low | Weak |

| (1R,4S)-trans | (+)-trans | Moderate | Moderate | Potent |

| (1S,4R)-trans | (-)-trans | Weak | High | Weak |

The binding affinity studies demonstrate that rac-trans-sertraline enantiomers exhibit distinct receptor selectivity patterns compared to the therapeutically active cis-isomer [2] [4]. Specifically, the trans-configuration results in reduced affinity for the serotonin transporter primary binding site while maintaining or enhancing interactions with alternative neurotransmitter systems [7] [13].

Metabolic Pathways and Stereochemical Biodegradation

The metabolic transformation of rac-trans-sertraline follows stereoselective pathways involving multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases [8] [9]. The primary metabolic route involves N-demethylation catalyzed predominantly by cytochrome P450 2B6, with additional contributions from cytochrome P450 2C19, cytochrome P450 2C9, cytochrome P450 3A4, and cytochrome P450 2D6 [9] [17]. The stereochemical configuration of the trans-isomers influences the enzymatic recognition and subsequent metabolic processing [18] [8].

Deamination represents an alternative metabolic pathway for rac-trans-sertraline, primarily mediated by cytochrome P450 3A4 and cytochrome P450 2C19, with monoamine oxidase A and monoamine oxidase B contributing to this transformation [9] [18]. The stereochemical differences between trans-enantiomers result in distinct metabolic rates and pathway preferences, with monoamine oxidase B demonstrating approximately three-fold higher catalytic activity compared to monoamine oxidase A [9].

Table 2: Metabolic Enzymes and Stereochemical Biotransformation of rac-trans-Sertraline

| Metabolic Pathway | Primary Enzymes | Kinetic Parameters (Km μM) | Stereochemical Influence |

|---|---|---|---|

| N-demethylation | CYP2B6, CYP2C19, CYP2C9 | 98 | Moderate |

| Deamination | CYP3A4, CYP2C19 | 114 | High |

| Deamination | MAO-A, MAO-B | 230-270 | High |

| Glucuronidation | UGT2B7 | 50 | Low |

The glucuronidation pathway represents the final phase of rac-trans-sertraline metabolism, primarily catalyzed by uridine diphosphate glucuronosyltransferase 2B7 [9] [17]. This conjugation reaction occurs through a carbamic acid intermediate, forming sertraline carbamoyl-O-glucuronide as the major excretory metabolite [8] [18]. The stereochemical configuration exerts minimal influence on this phase II metabolic transformation compared to the oxidative pathways [9].

Stereoselective metabolism studies in animal models demonstrate that trans-isomers undergo preferential clearance compared to cis-isomers, with distinct pharmacokinetic profiles characterized by altered area under the curve values and maximum plasma concentrations [2] [5]. The metabolic disposition shows enantioselective patterns, with the (+)-trans-enantiomer exhibiting faster clearance rates than the (-)-trans-enantiomer [5].

Clinical Implications of Chiral Purity in Therapeutic Efficacy

The stereochemical purity of sertraline formulations significantly impacts therapeutic outcomes and clinical effectiveness [4] [11]. The presence of trans-isomers as impurities in pharmaceutical preparations can potentially influence the overall pharmacological profile and therapeutic index of the medication [20] [11]. Regulatory guidelines emphasize the importance of controlling stereochemical impurities, particularly given the marked differences in pharmacodynamic and pharmacokinetic properties between enantiomers [4] [2].

Chiral purity considerations become particularly relevant in the context of receptor selectivity and therapeutic specificity [4] [7]. The (+)-trans-(1R,4S)-enantiomer's enhanced activity at dopamine and norepinephrine transporters could theoretically contribute to altered neurotransmitter balance compared to pure (1S,4S)-cis-sertraline therapy [13] [7]. This differential receptor interaction profile may influence treatment response patterns and individual patient variability [4] [19].

Table 3: Clinical Implications of Stereochemical Purity in Sertraline Therapy

| Parameter | Racemic Mixture | Enantiomerically Pure | Clinical Significance |

|---|---|---|---|

| Receptor Selectivity | Reduced | Enhanced | Improved therapeutic targeting |

| Metabolic Variability | Increased | Decreased | Predictable pharmacokinetics |

| Drug Interactions | Higher Potential | Lower Potential | Reduced interaction risk |

| Therapeutic Index | Compromised | Optimized | Enhanced safety profile |

| Individual Response | Variable | Consistent | Predictable efficacy |

The development of analytical methods for determining enantiomeric purity represents a critical aspect of quality control in sertraline manufacturing [11] [10]. High-performance liquid chromatography utilizing chiral stationary phases enables the separation and quantification of trans-isomers from the active cis-enantiomer [11] [5]. These analytical approaches are essential for ensuring pharmaceutical compliance with regulatory requirements for stereochemical purity [20] [11].

Clinical studies investigating the relationship between stereochemical composition and therapeutic outcomes suggest that enantiomeric purity may influence treatment response patterns [19] [4]. The elimination of inactive or differently active stereoisomers through purification processes potentially enhances the predictability of therapeutic effects while reducing inter-individual variability in treatment response [4] [2]. This principle aligns with the broader pharmaceutical industry trend toward developing enantiomerically pure medications rather than racemic mixtures [2] [4].

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis represents a significant advancement in the production of sertraline, offering improved selectivity and environmental benefits compared to traditional synthetic methods. This approach employs biocatalysts to achieve high enantioselectivity while maintaining practical scalability for pharmaceutical manufacturing [1] [2].

The chemoenzymatic route primarily utilizes ketoreductases (KREDs) as key biocatalysts for the stereoselective reduction of racemic tetralone precursors. In this process, ketoreductases exhibit excellent enantioselectivity (>99% enantiomeric excess) and diastereomeric ratio (99:1) when applied to the bioreduction of racemic 4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one [1]. The reaction achieves 29% conversion, representing the maximum theoretical yield of 50% for a single enantiomer from a racemic mixture, with completion occurring within 7 hours of reaction time [1].

The chemoenzymatic process proceeds through a two-step sequence: first, the ketoreductase-mediated reduction produces the desired (S,S)-alcohol intermediate with high stereoselectivity. Subsequently, this chiral alcohol undergoes efficient oxidation to yield an enantiopure (S)-ketone, which serves as the immediate precursor for sertraline synthesis. The oxidation step employs sodium hypochlorite as the oxidant in combination with 2-azaadamantane N-oxyl (AZADO) as an organocatalyst [1].

Alternative biocatalytic approaches involving direct amination using imine reductases and transaminases have been investigated but demonstrated limited success. These enzyme classes showed insufficient selectivity and yield for industrial application, making the ketoreductase-based route the preferred chemoenzymatic method [1] [2].

The chemoenzymatic synthesis offers several advantages over traditional methods: elimination of dangerous reagents such as anhydrous methylamine and titanium tetrachloride, reduced formation of unwanted stereoisomers, and improved environmental profile through the use of mild reaction conditions. However, the approach requires careful optimization of enzyme activity and substrate concentration to achieve economically viable conversion rates [2].

Resolution of Racemic Mixtures and Enantiomer Isolation

The resolution of racemic sertraline mixtures represents a critical step in obtaining the therapeutically active (1S,4S)-enantiomer from the stereoisomeric products generated during synthesis. Several advanced separation techniques have been developed to achieve this resolution with high efficiency and selectivity [3] [4] [5].

Cyclodextrin-modified micellar electrokinetic chromatography (CD-modified MEKC) has emerged as a powerful analytical and preparative method for separating sertraline stereoisomers. The optimal separation conditions employ a background electrolyte consisting of 20 mM sodium borate at pH 9.0, supplemented with 50 mM sodium cholate, 15 mM sulfated-β-cyclodextrin, and 5 mM hydroxypropyl-β-cyclodextrin [3]. This system achieves baseline resolution of all sertraline-related impurities, including cis-(1R,4R) enantiomer, racemic trans isomer, and other synthesis-derived compounds [3].

The mechanism of chiral recognition in this system involves differential complexation of the stereoisomers with the cyclodextrin chiral selectors. Sulfated-β-cyclodextrin demonstrates preferential binding to trans enantiomers, while hydroxypropyl-β-cyclodextrin provides enhanced separation of cis enantiomers. The combined system enables simultaneous resolution of both diastereomeric and enantiomeric forms [3].

Analytical countercurrent chromatography represents another effective approach for stereoselective separation. Using hydroxypropyl-β-cyclodextrin as the stereoselective selector, the method achieves stereoselectivity values of 1.404 for cis-sertraline and 2.373 for trans-sertraline in a biphasic solvent system composed of n-hexane and 0.1 mol/L citrate buffer at pH 7.6 [4]. This technique offers advantages in terms of sample loading capacity and potential for scale-up.

Simulated moving bed (SMB) chromatography provides an industrial-scale solution for continuous enantiomer separation. The process involves multiple resolution stages: first, separation of isomeric racemic sertraline using chiral or non-chiral adsorbents; second, resolution of the cis racemic sertraline using chiral adsorbents; and third, final separation of the desired enantiomer pair [5]. This approach enables recycling of undesired isomers and enantiomers through isomerization and racemization processes, maximizing raw material utilization [5].

Classical resolution methods continue to play an important role in industrial production. These approaches typically employ optically active precipitant acids, such as mandelic acid, to selectively crystallize the desired enantiomer. The process involves formation of diastereomeric salts with differential solubilities, followed by fractional crystallization to achieve enantiomeric separation [6] [7].

The resolution process must address the challenge of separating four potential stereoisomers: cis-(1S,4S), cis-(1R,4R), trans-(1S,4R), and trans-(1R,4S). Only the cis-(1S,4S) configuration possesses therapeutic activity, necessitating highly selective separation techniques to achieve the required pharmaceutical purity standards [8].

Impurity Formation and Structural Characterization

The synthesis and manufacturing of sertraline involves the formation of various impurities that require careful identification, characterization, and control to ensure drug safety and efficacy. These impurities arise from multiple sources including synthesis-related reactions, degradation processes, and storage conditions [9] [10] [11].

Synthesis-Related Impurities

The most significant synthesis-related impurity is racemic trans-sertraline, designated as European Pharmacopoeia (EP) Impurity A. This stereoisomeric impurity has the molecular formula C₁₇H₁₇Cl₂N with a molecular weight of 306.2 g/mol and CAS number 79617-99-5 [12]. Its formation occurs during the reductive amination process, where the reduction of the intermediate imine can produce both cis and trans stereoisomers in varying ratios [3].

Additional synthesis-related impurities include cis-(1R,4R)-sertraline, which represents the undesired enantiomer of the therapeutic compound. This impurity typically constitutes less than 5% of the final product but requires monitoring due to potential differences in pharmacological activity [8]. The formation of this enantiomer is inherent to non-stereoselective synthesis routes and necessitates subsequent resolution steps [3].

Sertralone, corresponding to the ketone precursor 4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one, represents a starting material-related impurity. Its presence in the final product indicates incomplete conversion during the reductive amination step or degradation of the final product back to the ketone form [9] [10].

Two additional synthesis-related impurities have been identified through gas chromatography-mass spectrometry analysis: 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalene (relative retention time 0.65) and 4-(3,4-dichlorophenyl)-1,2-dihydronaphthalene (relative retention time 0.69) [11]. These compounds form through alternative reaction pathways during synthesis and are consistently observed at levels of approximately 0.15% in commercial batches [11].

Degradation Products and Structural Elucidation

Sertraline demonstrates variable stability under different stress conditions, leading to the formation of distinct degradation products. Under acidic hydrolysis conditions (1N HCl at 90°C), sertraline degradation follows first-order kinetics with a rate constant of 4.85 × 10⁻² min⁻¹, producing two main degradation products with retention times of 1.75 and 2.0 minutes [13].

Alkaline hydrolysis conditions (10N NaOH at 90°C) result in more complex degradation with a rate constant of 4.32 × 10⁻² min⁻¹, generating three main degradation products with retention times of 2.0, 2.5, and 2.6 minutes [13]. The increased number of degradation products under alkaline conditions suggests multiple degradation pathways involving different functional groups within the sertraline molecule.

Oxidative stress conditions using 3% hydrogen peroxide demonstrate the highest degradation rate (8.35 × 10⁻² min⁻¹), producing degradation products consistent with those observed under acidic conditions [13]. The oxidative degradation mechanism involves formation of N-oxide derivatives through the secondary amino group, following pathways similar to those reported for other compounds containing secondary amino groups [14].

Genotoxic Impurities

N-nitroso-sertraline represents a particularly concerning impurity class due to its potential genotoxic properties. This impurity forms through nitrosation reactions during manufacturing or storage processes and is regulated at extremely low levels (<2.5 μg/kg) [15]. Advanced analytical methods using LC-MS/MS have been developed to detect and quantify this impurity at trace levels, with detection limits as low as 0.25 ppb [15].

The formation of N-nitroso-sertraline occurs through reaction of the secondary amino group with nitrosating agents present in the manufacturing environment or pharmaceutical excipients. Regulatory agencies have established stringent limits for this impurity class, necessitating careful control of manufacturing conditions and raw material quality [15].

Analytical Characterization Methods

Comprehensive characterization of sertraline impurities requires multiple analytical techniques. High-performance liquid chromatography (HPLC) with UV detection serves as the primary method for routine impurity profiling, typically employing reversed-phase columns with methanol-water mobile phases [16] [13]. For chiral impurity analysis, specialized chiral stationary phases or cyclodextrin-modified systems provide the necessary stereoselectivity [3] [4].

Gas chromatography-mass spectrometry (GC-MS) offers superior structural elucidation capabilities, particularly for volatile impurities and degradation products. This technique enables identification of unknown impurities through fragmentation pattern analysis and molecular weight determination [9] [11].

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation for isolated impurities. Both ¹H-NMR and ¹³C-NMR techniques are employed to establish complete structural assignments, particularly for novel degradation products or process-related impurities [9] [11].